molecular formula C14H24N2O5S3 B608426 Unii-23D38XR59V CAS No. 138301-71-0

Unii-23D38XR59V

Cat. No. B608426
CAS RN: 138301-71-0
M. Wt: 396.53
InChI Key: JNPHBSXNRNBLCV-JQWIXIFHSA-N
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Description

L-693612 is a carbonic anhydrase inhibitor.

Scientific Research Applications

  • Advances in Nanoparticle Synthesis :

    • Subheading : Liquid-Phase Syntheses of Inorganic Nanoparticles
    • Overview : The development of novel materials, including nanoparticles, is pivotal in chemical research, influencing advancements in technology and industry. This includes the electronics industry's evolution from vacuum tubes to semiconductor devices and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
  • Space Technology and Educational Programs :

    • Subheading : University Nanosat Program and Research Translation
    • Overview : Programs like the University Nanosat Program integrate scientific research with technology, demonstrating the symbiosis between academia and government in aerospace research. This includes fostering next-generation technologies like MEMS and advanced sensors, which could potentially be relevant to research involving compounds like Unii-23D38XR59V (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
  • Transformative Education in Science and Technology :

    • Subheading : Educational Programs for Translating Research into Innovations
    • Overview : The National Collegiate Inventors and Innovators Alliance (NCIIA) supports the transformation of scientific research into practical innovations. This reflects the broader context of how scientific research, potentially including studies on compounds like Unii-23D38XR59V, can be translated into societal benefits (Giordan, Shartrand, Steig, & Weilerstein, 2011).
  • Environmental Modeling and Collaborative Research :

    • Subheading : Collaborative Working Environment for Environmental Models
    • Overview : Development of frameworks for large-scale scientific applications, like the Unified Air Pollution Model (UNI-DEM), offers insights into collaborative and interdisciplinary research, which is essential in studying and applying various scientific compounds (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
  • Substance Registration and Scientific Descriptions :

    • Subheading : Global Substance Registration System
    • Overview : The collaboration between FDA and NCATS in developing the Global Substance Registration System (GSRS) is crucial for organizing scientific descriptions of substances, including potentially Unii-23D38XR59V, which are relevant to medicine and research (Peryea et al., 2020).

properties

CAS RN

138301-71-0

Product Name

Unii-23D38XR59V

Molecular Formula

C14H24N2O5S3

Molecular Weight

396.53

IUPAC Name

(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C14H24N2O5S3/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20)/t10-,12-/m0/s1

InChI Key

JNPHBSXNRNBLCV-JQWIXIFHSA-N

SMILES

CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-693612;  L 693612;  L693612;  L-693,612;  L 693,612;  L693,612; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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